Cas no 1597391-41-7 (6-Ethylamino-5-iodo-3H-pyrimidin-4-one)

6-Ethylamino-5-iodo-3H-pyrimidin-4-one is a halogenated pyrimidinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring an ethylamino substituent and an iodine atom at the 5-position, enhances reactivity and versatility in synthetic pathways, making it a valuable intermediate for nucleophilic substitution or cross-coupling reactions. The compound’s iodine moiety offers opportunities for further functionalization, while the pyrimidinone core provides a scaffold for biologically active molecules. Its stability under standard conditions and well-defined chemical properties ensure consistent performance in experimental settings. This compound is particularly useful in the development of novel therapeutic agents or specialized chemical probes due to its modifiable functional groups.
6-Ethylamino-5-iodo-3H-pyrimidin-4-one structure
1597391-41-7 structure
Product name:6-Ethylamino-5-iodo-3H-pyrimidin-4-one
CAS No:1597391-41-7
MF:C6H8IN3O
Molecular Weight:265.051692962646
CID:5151737

6-Ethylamino-5-iodo-3H-pyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 6-Ethylamino-5-iodo-3H-pyrimidin-4-one
    • インチ: 1S/C6H8IN3O/c1-2-8-5-4(7)6(11)10-3-9-5/h3H,2H2,1H3,(H2,8,9,10,11)
    • InChIKey: FGDVAUQMXVZOGO-UHFFFAOYSA-N
    • SMILES: C1=NC(NCC)=C(I)C(=O)N1

6-Ethylamino-5-iodo-3H-pyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM506892-1g
6-(Ethylamino)-5-iodopyrimidin-4(3H)-one
1597391-41-7 97%
1g
$480 2023-02-02

6-Ethylamino-5-iodo-3H-pyrimidin-4-one 関連文献

6-Ethylamino-5-iodo-3H-pyrimidin-4-oneに関する追加情報

Introduction to 6-Ethylamino-5-iodo-3H-pyrimidin-4-one (CAS No. 1597391-41-7) and Its Emerging Applications in Chemical Biology

6-Ethylamino-5-iodo-3H-pyrimidin-4-one (CAS No. 1597391-41-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. As a derivative of pyrimidine, this molecule exhibits unique chemical properties that make it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. The presence of both an ethylamino group and an iodo substituent at specific positions on the pyrimidine ring imparts distinct reactivity, enabling its use in various synthetic transformations and biological assays.

The compound’s molecular structure, characterized by a pyrimidinone core, positions it as a promising candidate for further functionalization. This flexibility has been exploited in recent years to explore its utility in drug discovery, particularly in the design of inhibitors targeting enzymes involved in critical metabolic pathways. For instance, modifications of the 6-Ethylamino-5-iodo-3H-pyrimidin-4-one scaffold have been investigated for their ability to modulate kinases and other enzymes relevant to cancer therapy. Preliminary studies suggest that derivatives of this compound exhibit inhibitory effects on certain protein kinases, making them attractive leads for further optimization.

One of the most compelling aspects of 6-Ethylamino-5-iodo-3H-pyrimidin-4-one is its reactivity toward cross-coupling reactions, which are fundamental in modern organic synthesis. The iodine atom at the 5-position serves as an excellent handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or vinyl groups, expanding the structural diversity of potential derivatives. Such modifications have been employed to generate libraries of compounds for high-throughput screening (HTS), facilitating the identification of biologically active molecules.

In the realm of medicinal chemistry, the ethylamino moiety in 6-Ethylamino-5-iodo-3H-pyrimidin-4-one contributes to hydrogen bonding interactions with biological targets, enhancing binding affinity. This feature has been leveraged in the design of small-molecule inhibitors targeting protein-protein interactions (PPIs), which are notoriously challenging to modulate with traditional drug molecules. Recent advances in fragment-based drug design have highlighted the utility of pyrimidine derivatives like 6-Ethylamino-5-iodo-3H-pyrimidin-4-one as starting points for generating high-affinity binders.

The compound’s potential extends beyond pharmaceutical applications; it has also been explored in materials science and agrochemical research. For example, its ability to undergo metal-catalyzed coupling reactions makes it a candidate for synthesizing conjugated polymers used in organic electronics. Additionally, modifications of its core structure have been investigated for their herbicidal and fungicidal properties, underscoring its versatility across multiple disciplines.

Recent publications have demonstrated the use of 6-Ethylamino-5-iodo-3H-pyrimidin-4-one as an intermediate in the synthesis of antiviral agents. The pyrimidine scaffold is a common motif in nucleoside analogs, which are known for their efficacy against viral infections. By incorporating functional groups such as alkynes or azides into this scaffold through cross-coupling reactions, researchers have generated novel compounds with enhanced antiviral activity. These studies highlight the compound’s role as a building block in addressing emerging infectious diseases.

The synthesis and functionalization of 6-Ethylamino-5-iodo-3H-pyrimidin-4-one have also been optimized for scalability and efficiency, ensuring its accessibility for industrial applications. Advances in flow chemistry have enabled rapid access to complex derivatives under mild conditions, reducing costs and improving yields. Such innovations are critical for translating laboratory discoveries into commercially viable products.

In conclusion,6-Ethylamino-5-iodo-3H-pyrimidin-4-one (CAS No. 1597391-41-7) represents a multifaceted compound with broad utility across chemical biology and related fields. Its unique structural features and reactivity make it an indispensable tool for drug discovery, materials science, and agrochemical development. As research continues to uncover new applications for this molecule, its significance is expected to grow further, solidifying its position as a cornerstone of modern synthetic chemistry.

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